N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through nucleophilic substitution reactions involving 2-methylphenol and chloroacetamide derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Amines, ring-opened derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is largely dependent on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Therapeutic Effects: In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as signaling pathways in cancer cells or inflammatory pathways in autoimmune diseases.
Comparison with Similar Compounds
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide can be compared with other oxadiazole derivatives:
Similar Compounds: N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-chlorophenoxy)acetamide.
Uniqueness: The presence of the ethyl group and the specific substitution pattern on the phenoxy ring confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
InChI Key |
DMPKJJNFDZMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.